4-Amino-2-methylbenzyl bromide
Overview
Description
4-Amino-2-methylbenzyl bromide is an organic compound with the molecular formula C8H10BrN It is a derivative of benzyl bromide, where the benzene ring is substituted with an amino group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylbenzyl bromide typically involves a multi-step process:
Nitration: The starting material, 2-methylbenzyl bromide, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Bromination: The final step involves bromination to introduce the bromine atom at the benzyl position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylbenzyl bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-Amino-2-methylbenzyl azide, while oxidation with potassium permanganate would yield 4-Nitro-2-methylbenzyl bromide .
Scientific Research Applications
4-Amino-2-methylbenzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-2-methylbenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. The amino group can participate in hydrogen bonding and other interactions, influencing the
Properties
IUPAC Name |
4-(bromomethyl)-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQMQBKZBNYCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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